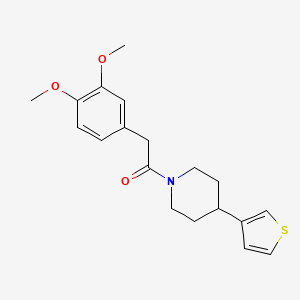
2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns and Structural Insights
Research on compounds structurally related to "2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone" reveals significant insights into hydrogen-bonding patterns. For instance, compounds such as enaminones have been characterized by their bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in their structural stability and potential applications in materials science and drug design (Balderson et al., 2007).
Wound-Healing Potential
Derivatives of the compound have shown significant wound-healing activity in in vivo studies. Specifically, certain derivatives have been observed to promote faster epithelialization and increased tensile strength of incision wounds, indicating their potential as therapeutic agents in wound management (Vinaya et al., 2009).
Synthesis and Characterization for Medicinal Chemistry
Antioxidant and Antileukemic Activity
Novel derivatives have been evaluated for their antioxidant and antileukemic activities, showing promising results against specific human leukemia cell lines. This suggests potential applications in the development of new anticancer therapies (Vinaya et al., 2012).
Antibacterial Activity
Microwave-assisted synthesis of derivatives containing the piperidine moiety has led to compounds with significant antibacterial activity. This indicates the potential of these compounds to serve as templates for the development of new antibacterial agents (Merugu et al., 2010).
Mecanismo De Acción
Indole derivatives
, which share a similar structure to the compound , have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
A compound with a similar structure, “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one”, has been synthesized using ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This compound might have potential bioactive properties .
Another compound, “3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one”, has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-17-4-3-14(11-18(17)23-2)12-19(21)20-8-5-15(6-9-20)16-7-10-24-13-16/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRHPNURTSIOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
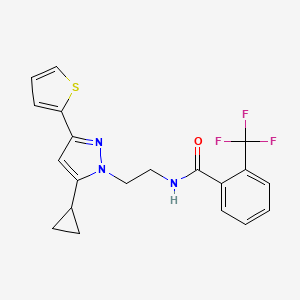
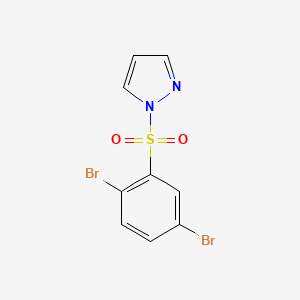
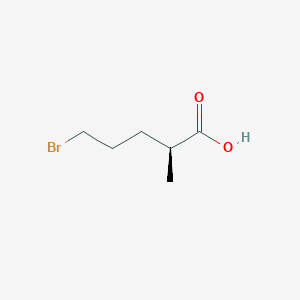


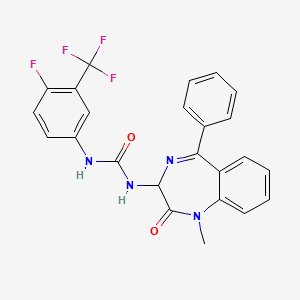
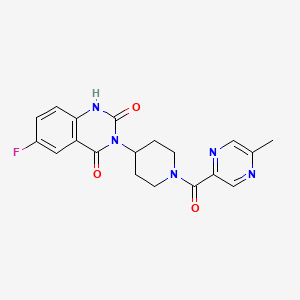
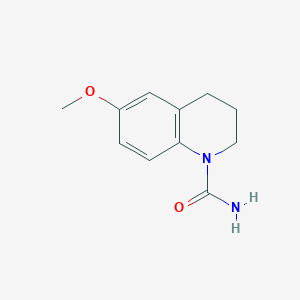
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)

![N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2978777.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate](/img/structure/B2978778.png)
![4-(propan-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide](/img/structure/B2978779.png)

